molecular formula C22H16FN3O3 B11281334 1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11281334
M. Wt: 389.4 g/mol
InChI Key: ZTLMDZOTDWZWSR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring. The methoxy and naphthyl groups are introduced through nucleophilic substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and the presence of the pyridazine ring

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H16FN3O3/c1-29-19-13-20(27)26(16-11-9-15(23)10-12-16)25-21(19)22(28)24-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,24,28)

InChI Key

ZTLMDZOTDWZWSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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